4-[4-(tert-Butyl)phenoxy]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)12-4-6-13(7-5-12)17-14-8-10-16-11-9-14;/h4-7,14,16H,8-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKUJSAFLNXOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(tert-Butyl)phenoxy]piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a piperidine ring substituted with a tert-butylphenoxy group. Its chemical formula is with a molecular weight of 269.81 g/mol .
Chemical Structure
The structure of this compound can be depicted as follows:
Synthesis
The synthesis typically involves the reaction of 4-(tert-butyl)phenol with piperidine derivatives under basic conditions, utilizing nucleophilic substitution mechanisms to form the desired product. The optimization of reaction parameters such as temperature and solvent choice is crucial for maximizing yield and purity .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. Notably, it has been studied for its potential as a dual-target ligand, particularly in relation to histamine receptors and monoamine oxidase B (MAO B). These interactions may modulate neurotransmitter levels, offering therapeutic benefits in neurological disorders .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Histamine H3 Receptor Antagonism : Blocking H3 receptors may provide therapeutic effects in conditions like narcolepsy and other neurological diseases .
- Monoamine Oxidase B Inhibition : Inhibition of MAO B can lead to increased levels of dopamine in the brain, which is beneficial for treating Parkinson's disease .
- Neuroprotective Properties : In vitro studies have demonstrated neuroprotective effects on neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
- Neuroprotection Studies : In vitro tests using neuroblastoma SH-SY5Y cells showed that this compound can protect against oxidative stress-induced cell death. The compound's IC50 values indicated significant protective effects at low concentrations .
- In Vivo Efficacy : Animal models have been employed to assess the efficacy of this compound in reducing symptoms associated with Parkinson's disease. In haloperidol-induced catalepsy tests, compounds derived from the same scaffold demonstrated significant anti-catatonic effects .
- Toxicity Assessments : Cytotoxicity studies conducted on HEK293 cells revealed that while some derivatives exhibit promising biological activity, they also necessitate thorough evaluation of their safety profiles before clinical application .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct advantages for this compound:
| Compound Name | Target Activity | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | MAO B inhibition | <50 | Neuroprotective effects observed |
| Compound A | H3R antagonism | 25 | Moderate neuroprotective activity |
| Compound B | MAO B inhibition | 700 | Less potent than target compound |
This table illustrates that while other compounds may exhibit similar activities, this compound shows superior potency and broader therapeutic implications.
Scientific Research Applications
Pharmacology and Drug Development
4-[4-(tert-Butyl)phenoxy]piperidine hydrochloride has shown promise in drug metabolism studies, particularly through its interactions with cytochrome P450 enzymes. These enzymes are crucial for the biotransformation of xenobiotics and can influence the pharmacokinetic profiles of drugs:
- Enzyme Modulation : The compound modulates enzyme functions, impacting drug metabolism and potentially altering the efficacy and safety profiles of therapeutic agents.
- Case Study : Research indicates that compounds similar to this compound exhibit antibacterial properties against resistant strains of bacteria, suggesting its potential role in developing new antimicrobial agents .
Biochemical Research
This compound is utilized in proteomics research due to its ability to interact with various biological pathways:
- Biochemical Pathways : Interaction studies reveal that it can influence metabolic pathways through its effects on enzyme activity, which is critical for understanding drug interactions and side effects.
- Case Study : In vitro studies have demonstrated that similar compounds can exhibit selective toxicity towards bacterial cells while sparing mammalian cells, highlighting their potential as therapeutic agents .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine | Bulky tert-butyl groups | Enhanced lipophilicity; potential for drug interactions |
| 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine | Similar piperidine structure | Different solubility and metabolic profiles |
| 4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine | Ethyl substitution instead of methyl | Different pharmacokinetic properties due to ethyl group |
| 4-[4-(tert-Butyl)phenoxy]piperidine | Lacks additional methyl group | Potentially different biological activities |
Toxicology Studies
The compound's interaction with cytochrome P450 enzymes also makes it relevant for toxicological assessments:
- Toxicological Profiles : Understanding how this compound affects drug metabolism can help predict potential toxic effects when used in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Substituent Variations on the Piperidine Ring
4-(tert-Butyl)piperidine Hydrochloride (QC-7882)
- Molecular Formula : C₉H₂₀ClN
- Molecular Weight : 177.72 g/mol
- Key Difference: Lacks the phenoxy group, featuring only a tert-butyl group at the 4-position.
- Application : Simpler structure makes it a precursor for further functionalization in drug discovery .
4-[(4-Chlorophenyl)sulfonyl]piperidine Hydrochloride
Phenoxy Group Modifications
4-((4-Bromo-2-(tert-butyl)phenoxy)methyl)piperidine Hydrochloride
- Molecular Formula: C₁₇H₂₆BrClNO
- Molecular Weight : 390.75 g/mol
- Key Difference: Bromine substituent and methylene spacer between phenoxy and piperidine.
Paroxetine Hydrochloride
Benzyl vs. Phenoxy Linkers
4-(4-(Trifluoromethyl)benzyl)piperidine Hydrochloride
- Molecular Formula : C₁₃H₁₇ClF₃N
- Molecular Weight : 279.73 g/mol
- Key Difference: Benzyl linker with trifluoromethyl group instead of phenoxy.
- Impact : Trifluoromethyl groups improve metabolic stability and lipophilicity, useful in antiviral agents .
4-(4-Methoxybenzyl)piperidine Hydrochloride
- Molecular Formula: C₁₃H₂₀ClNO
- Molecular Weight : 249.76 g/mol
- Key Difference : Methoxy group on benzyl ring.
- Impact: Electron-donating methoxy group increases solubility compared to tert-butylphenoxy derivatives .
Physicochemical and Pharmacological Comparisons
Molecular Properties
| Compound | Molecular Weight (g/mol) | LogP (Estimated) | Key Functional Groups |
|---|---|---|---|
| 4-[4-(tert-Butyl)phenoxy]piperidine HCl | 277.79 | ~3.5 | tert-Butylphenoxy, piperidine |
| 4-(tert-Butyl)piperidine HCl | 177.72 | ~2.1 | tert-Butyl |
| Paroxetine HCl | 365.83 | ~4.0 | Benzodioxol, fluorine |
| 4-(4-Methoxybenzyl)piperidine HCl | 249.76 | ~2.8 | Methoxybenzyl |
- Lipophilicity: The tert-butylphenoxy group in the target compound contributes to higher LogP than methoxybenzyl derivatives, suggesting better membrane permeability .
Stability and Toxicity
- Limited toxicity data are available for most compounds (e.g., 4-(Diphenylmethoxy)piperidine HCl lacks acute toxicity values) .
- Paroxetine HCl has well-documented toxicity due to its clinical use, including serotonin syndrome risks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(tert-Butyl)phenoxy]piperidine hydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-(tert-butyl)phenol and activated piperidine derivatives (e.g., piperidinyl chlorides) under alkaline conditions (e.g., triethylamine or NaOH). Reaction optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (40–80°C), and stoichiometry. Purification typically employs recrystallization or column chromatography using silica gel with gradients of ethyl acetate/hexane .
- Key Parameters :
| Parameter | Range/Details |
|---|---|
| Solvent | Dichloromethane, THF |
| Base | Triethylamine, NaOH |
| Reaction Time | 12–24 hours |
| Yield | 60–85% (depending on purity) |
Q. What characterization techniques are critical for confirming structural integrity?
- Methodology : Use NMR (¹H/¹³C) to verify substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, piperidine ring protons at 2.5–3.5 ppm). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Mass spectrometry (ESI or EI) confirms molecular weight, while FT-IR identifies functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹) .
Q. How should researchers handle and store this compound safely?
- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per hazardous waste regulations .
Advanced Research Questions
Q. How can computational modeling predict reactivity or optimize reaction pathways?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and energy barriers. Tools like Gaussian or ORCA simulate reaction mechanisms (e.g., SN2 vs. SN1 pathways). ICReDD’s approach integrates computational screening with experimental validation to prioritize reaction conditions (e.g., solvent effects, catalyst selection) .
- Example Workflow :
Compute potential energy surfaces for proposed mechanisms.
Validate via kinetic studies (e.g., monitoring by HPLC).
Iterate using machine learning to refine predictions.
Q. How to resolve discrepancies in spectral data (e.g., conflicting NMR peaks)?
- Methodology : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are available. Contradictions may arise from solvent effects or tautomerism; replicate experiments under controlled conditions (dry solvents, inert atmosphere) .
Q. What strategies mitigate decomposition during long-term stability studies?
- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months). Analyze degradation products via LC-MS and identify vulnerable sites (e.g., hydrolytic cleavage of the ether bond). Stabilizers like antioxidants (BHT) or pH buffers (phosphate) may extend shelf life. Store lyophilized samples under inert gas .
Q. How to design bioactivity assays for this piperidine derivative?
- Methodology : Prioritize targets based on structural analogs (e.g., piperidine-based kinase inhibitors). Use in silico docking (AutoDock Vina) to predict binding affinity. Validate via in vitro assays (e.g., enzyme inhibition, cell viability). For receptor studies, radioligand binding assays (³H-labeled compounds) quantify affinity (Kd) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
